molecular formula C14H12BrClO B7990905 3-Bromo-4'-chloro-3'-methylbenzhydrol

3-Bromo-4'-chloro-3'-methylbenzhydrol

Cat. No.: B7990905
M. Wt: 311.60 g/mol
InChI Key: DHZXBQNYWFEYKE-UHFFFAOYSA-N
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Description

3-Bromo-4’-chloro-3’-methylbenzhydrol is an organic compound with the molecular formula C14H12BrClO. It is a derivative of benzhydrol, featuring bromine, chlorine, and methyl substituents on the aromatic rings. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-chloro-3’-methylbenzhydrol typically involves the bromination and chlorination of benzhydrol derivatives. One common method is the bromination of 4’-chloro-3’-methylbenzhydrol using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production of 3-Bromo-4’-chloro-3’-methylbenzhydrol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-chloro-3’-methylbenzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-Bromo-4’-chloro-3’-methylbenzhydrol is utilized in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis and the development of new chemical compounds.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: Research on its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-4’-chloro-3’-methylbenzhydrol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4’-chloro-3’-methylbenzhydrol is unique due to its specific combination of bromine, chlorine, and methyl substituents, which confer distinct chemical properties and reactivity. This makes it valuable in specialized research and industrial applications .

Properties

IUPAC Name

(3-bromophenyl)-(4-chloro-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZXBQNYWFEYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=CC(=CC=C2)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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